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Overview
Description
Preparation Methods
The synthesis of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol involves several steps:
Chemical Reactions Analysis
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: Substitution reactions are possible, where functional groups in the compound can be replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol has several scientific research applications:
Chemistry: It is used as a chain extender in the synthesis of thermoplastic polyurethane.
Material Science: The compound’s thermal stability makes it suitable for applications in material science.
Biology and Medicine:
Mechanism of Action
The mechanism by which N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to act as a chain extender, enhancing the properties of thermoplastic polyurethane . The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol can be compared with other similar compounds such as:
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid: This is the precursor in the synthesis of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol.
Butynediol (2-butyne-1, 4-diol): Another component used in the synthesis.
The uniqueness of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol lies in its ability to act as a chain extender, providing enhanced thermal stability and material properties .
Properties
CAS No. |
119648-51-0 |
---|---|
Molecular Formula |
C20H26Cl3N7O |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
3-amino-5-[butyl(propyl)amino]-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H26Cl3N7O/c1-3-5-9-30(8-4-2)19-17(23)28-16(18(24)29-19)20(31)25-12-27-26-11-13-6-7-14(21)10-15(13)22/h6-7,10,12,26H,3-5,8-9,11H2,1-2H3,(H2,24,29)(H,25,27,31) |
InChI Key |
JZYKDPYIEJKNRZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(CCC)C1=NC(=C(N=C1Cl)C(=O)N/C=N/NCC2=C(C=C(C=C2)Cl)Cl)N |
Canonical SMILES |
CCCCN(CCC)C1=NC(=C(N=C1Cl)C(=O)NC=NNCC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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